molecular formula C34H40BNO7Ti B12724044 3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No.: B12724044
M. Wt: 633.4 g/mol
InChI Key: PEMFSMLKJGEPTM-UHFFFAOYSA-J
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Description

Triethanolamine borate, tetra(m,p-cresyl)titanate complex is a chemical compound that combines the properties of triethanolamine borate and tetra(m,p-cresyl)titanate. Triethanolamine borate is known for its use as a water-soluble, eco-friendly catalyst, while tetra(m,p-cresyl)titanate is recognized for its applications in various industrial processes. The combination of these two compounds results in a complex that exhibits unique catalytic and stabilizing properties, making it valuable in scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

    Triethanolamine Borate: This compound can be synthesized by reacting boric acid with triethanolamine in an aqueous solution.

    Tetra(m,p-cresyl)titanate: The synthesis of tetra(m,p-cresyl)titanate involves the reaction of titanium tetrachloride with m,p-cresol in the presence of a suitable solvent. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired complex.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Triethanolamine borate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: The compound can also participate in reduction reactions, particularly when combined with reducing agents.

    Substitution: Both triethanolamine borate and tetra(m,p-cresyl)titanate can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triethanolamine borate may produce boric acid derivatives, while substitution reactions involving tetra(m,p-cresyl)titanate can yield various titanate esters.

Scientific Research Applications

Triethanolamine borate, tetra(m,p-cresyl)titanate complex has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethanolamine borate, tetra(m,p-cresyl)titanate complex involves its ability to act as a Lewis acid-base pair. The boron atom in triethanolamine borate functions as a Lewis acid, while the tertiary amine acts as a Lewis base. This dual functionality allows the compound to participate in various catalytic processes, stabilizing intermediates and facilitating reaction pathways. The titanium component of the complex further enhances its catalytic properties by providing additional sites for chemical interactions.

Comparison with Similar Compounds

    Triethanolamine Borate: Similar compounds include triethyl borate and trimethyl borate, which also serve as catalysts in various chemical reactions.

    Tetra(m,p-cresyl)titanate: Similar compounds include tetraethyl titanate and tetraisopropyl titanate, which are used in similar industrial applications.

Uniqueness:

  • The combination of triethanolamine borate and tetra(m,p-cresyl)titanate in a single complex provides unique catalytic and stabilizing properties that are not observed in the individual components. This makes the complex particularly valuable in applications requiring both catalytic activity and stability under various conditions.

Properties

Molecular Formula

C34H40BNO7Ti

Molecular Weight

633.4 g/mol

IUPAC Name

3-methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

InChI

InChI=1S/4C7H8O.C6H12BNO3.Ti/c4*1-6-3-2-4-7(8)5-6;1-4-9-7-10-5-2-8(1)3-6-11-7;/h4*2-5,8H,1H3;1-6H2;/q;;;;;+4/p-4

InChI Key

PEMFSMLKJGEPTM-UHFFFAOYSA-J

Canonical SMILES

B12OCCN(CCO1)CCO2.CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].[Ti+4]

Origin of Product

United States

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